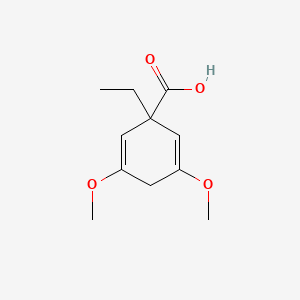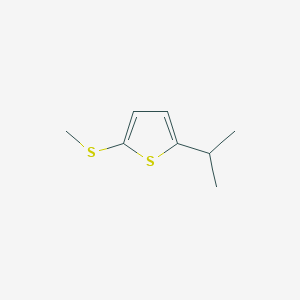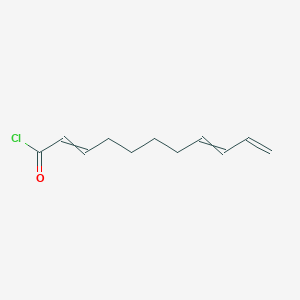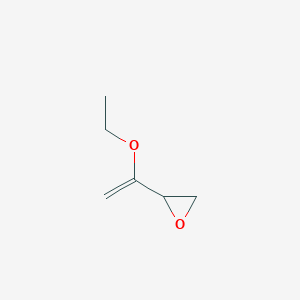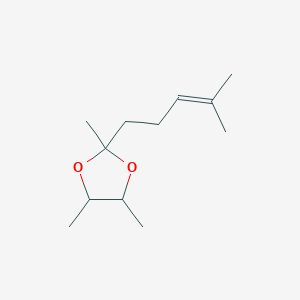
2,4,5-Trimethyl-2-(4-methylpent-3-en-1-yl)-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5-Trimethyl-2-(4-methylpent-3-en-1-yl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. Dioxolanes are five-membered cyclic ethers containing two oxygen atoms at non-adjacent positions. This compound is characterized by its unique structure, which includes multiple methyl groups and a pentenyl side chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trimethyl-2-(4-methylpent-3-en-1-yl)-1,3-dioxolane typically involves the cyclization of appropriate diols or hydroxy ketones with aldehydes or ketones in the presence of acid catalysts. Commonly used acids include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to facilitate the formation of the dioxolane ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous processes using similar reaction conditions as in laboratory synthesis. The choice of solvents, catalysts, and purification methods would be optimized for efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,5-Trimethyl-2-(4-methylpent-3-en-1-yl)-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methyl and pentenyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or reagent in biochemical studies.
Industry: Could be used in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of 2,4,5-Trimethyl-2-(4-methylpent-3-en-1-yl)-1,3-dioxolane would depend on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The pathways involved would be specific to the biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,5-Trimethyl-1,3-dioxolane: Lacks the pentenyl side chain.
2,4,5-Trimethyl-2-(4-methylpentyl)-1,3-dioxolane: Similar structure but with a saturated side chain.
Uniqueness
2,4,5-Trimethyl-2-(4-methylpent-3-en-1-yl)-1,3-dioxolane is unique due to its specific combination of methyl groups and the unsaturated pentenyl side chain, which may confer distinct chemical and physical properties compared to its analogs.
Propriétés
Numéro CAS |
112009-04-8 |
|---|---|
Formule moléculaire |
C12H22O2 |
Poids moléculaire |
198.30 g/mol |
Nom IUPAC |
2,4,5-trimethyl-2-(4-methylpent-3-enyl)-1,3-dioxolane |
InChI |
InChI=1S/C12H22O2/c1-9(2)7-6-8-12(5)13-10(3)11(4)14-12/h7,10-11H,6,8H2,1-5H3 |
Clé InChI |
SSUYLKDACBCWAG-UHFFFAOYSA-N |
SMILES canonique |
CC1C(OC(O1)(C)CCC=C(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


methanone](/img/structure/B14323951.png)
![3-{[(3,4-Dichloro-5-nitrofuran-2-yl)methylidene]amino}-1,3-oxazolidin-2-one](/img/structure/B14323955.png)
![1-[(Propan-2-yl)amino]-3-[4-(2-propoxyethyl)phenoxy]propan-2-ol](/img/structure/B14323960.png)
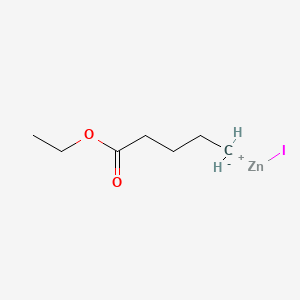
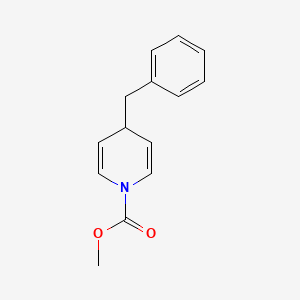
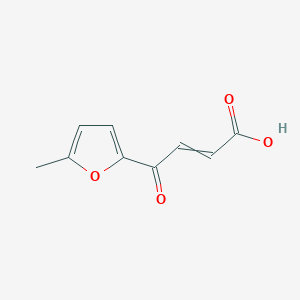
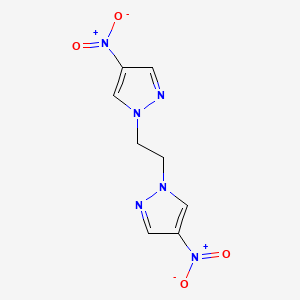

![1,1'-[Oxybis(methylene)]bis(4-ethylpyridin-1-ium) dichloride](/img/structure/B14323996.png)
